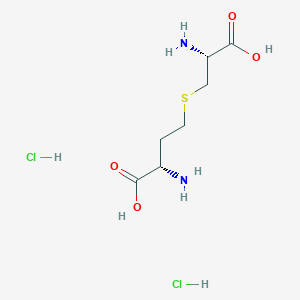
L-Cystathionine (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cystathionine (dihydrochloride) is a non-proteinogenic amino acid that plays a crucial role in the transsulfuration pathway, which is involved in the biosynthesis of cysteine from homocysteine. This compound is an intermediate in the metabolic pathway and is produced by the enzyme cystathionine beta-synthase. It is of significant interest in biochemical research due to its involvement in various metabolic processes and its potential implications in health and disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cystathionine can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester. This reaction involves the use of protecting groups to ensure high purity and yield. The final product is obtained by single-step deprotection under mild conditions .
Industrial Production Methods: Industrial production of L-Cystathionine typically involves the enzymatic conversion of homocysteine and serine by cystathionine beta-synthase. This method is preferred due to its efficiency and the ability to produce the compound in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions: L-Cystathionine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cysteine and alpha-ketobutyrate.
Reduction: It can be reduced to form homocysteine and serine.
Substitution: It can participate in substitution reactions involving thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halides and thiol compounds are commonly used in substitution reactions.
Major Products:
Oxidation: Cysteine and alpha-ketobutyrate.
Reduction: Homocysteine and serine.
Substitution: Various thioether derivatives.
Scientific Research Applications
L-Cystathionine (dihydrochloride) has numerous applications in scientific research:
Chemistry: It is used as a standard for amino acid analysis and in the synthesis of sulfur-containing compounds.
Biology: It is studied for its role in the transsulfuration pathway and its impact on cellular metabolism.
Medicine: It is investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Mechanism of Action
L-Cystathionine exerts its effects primarily through its role in the transsulfuration pathway. It is synthesized from homocysteine and serine by cystathionine beta-synthase and is subsequently cleaved by cystathionine gamma-lyase to produce cysteine and alpha-ketobutyrate. This pathway is crucial for maintaining cellular redox balance and for the synthesis of glutathione, a major antioxidant .
Comparison with Similar Compounds
L-Cysteine: A sulfur-containing amino acid that is a direct product of L-Cystathionine metabolism.
L-Homocysteine: A precursor in the synthesis of L-Cystathionine.
L-Cystine: An oxidized dimer of L-Cysteine, connected by a disulfide bond.
Uniqueness: L-Cystathionine is unique due to its specific role as an intermediate in the transsulfuration pathway. Unlike L-Cysteine and L-Homocysteine, which are directly involved in protein synthesis and other metabolic processes, L-Cystathionine serves as a crucial link in the conversion of homocysteine to cysteine, thereby playing a pivotal role in sulfur amino acid metabolism .
Properties
Molecular Formula |
C7H16Cl2N2O4S |
|---|---|
Molecular Weight |
295.18 g/mol |
IUPAC Name |
(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H14N2O4S.2ClH/c8-4(6(10)11)1-2-14-3-5(9)7(12)13;;/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13);2*1H/t4-,5-;;/m0../s1 |
InChI Key |
BDKXLTOHYQEAIO-RSLHMRQOSA-N |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


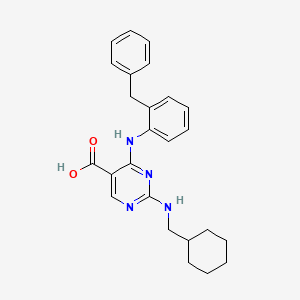
![2-chloro-N-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10861678.png)

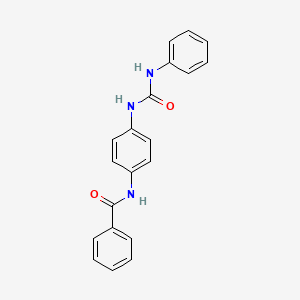

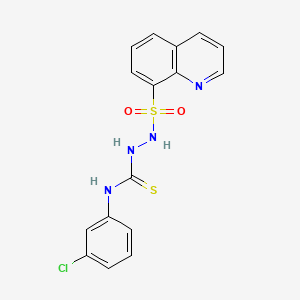

![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)

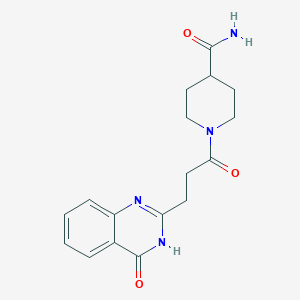

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)


